2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid
Overview
Description
2-Chloro-5-nitrobenzoic acid is an organic compound that undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .
Synthesis Analysis
The production process of 2-chloro-5-nitrobenzoic acid involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material . When nitration is carried out, concentrated sulfuric acid and o-chlorobenzoic acid are added in a nitration kettle in a weight ratio of (3.5-4.5):1 and the reaction amount of nitric acid is dropwise added for reaction .Molecular Structure Analysis
The molecular structure of 2-chloro-5-nitrobenzoic acid is represented by the linear formula: ClC6H3(NO2)CO2H . It has a molecular weight of 201.56 . The InChI key for this compound is QUEKGYQTRJVEQC-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitro compounds like 2-chloro-5-nitrobenzoic acid can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical and Chemical Properties Analysis
2-Chloro-5-nitrobenzoic acid is a powder with a melting point of 165-168 °C (lit.) . It has a molecular weight of 201.56 .Mechanism of Action
The mechanism of action of 2-chloro-5-nitrobenzoic acid involves its ability to undergo microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .
Safety and Hazards
Future Directions
The future directions of 2-chloro-5-nitrobenzoic acid could involve its use in the synthesis of other organic compounds due to its ability to undergo microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines . It could also find applications in the development of luminescent materials due to its ability to form a red luminescent one-dimensional coordination polymer with Eu (III) .
Properties
IUPAC Name |
2-chloro-5-[(4-nitrobenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-12-6-3-9(7-11(12)14(19)20)16-13(18)8-1-4-10(5-2-8)17(21)22/h1-7H,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUTCKDBRJESN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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